5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h6H,1-3H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXMHWGSUFMTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)N2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 2-chloropyridazine, followed by cyclization to form the triazolopyridazine ring system. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure high yields .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups into the triazolopyridazine ring .
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved often include the modulation of signaling cascades and the regulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-8-ol
- Structure : Shares the triazolo[4,3-b]pyridazine core but has a methyl group at position 6 and a hydroxyl group at position 6.
- Key Differences: The positional isomerism of the hydroxyl group (position 8 vs. 3) alters electronic distribution and solubility.
- Applications : Investigated as a precursor for antiviral agents due to its enhanced lipophilicity .
3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl}Pyridine
- Structure : Replaces the pyridazine ring with a pyridine ring (one nitrogen atom), fused at [4,3-a] instead of [4,3-b].
- The [4,3-a] fusion alters ring strain and π-π stacking interactions .
- Applications : Studied for kinase inhibition due to its planar aromatic system .
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridine-6-Carboxylic Acid Hydrochloride
- Structure : Features a difluoromethyl substituent and a carboxylic acid group on the pyridine ring.
- Key Differences :
- Applications : Explored as a protease inhibitor in cardiovascular diseases .
Comparative Data Table
Biological Activity
5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors such as triazole derivatives and pyridazine compounds. Common methods include:
- Cyclization Reactions : Often initiated by reacting hydrazines with carbonyl compounds or esters.
- Substitution Reactions : These are utilized to introduce various functional groups that can enhance biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
- Anticancer Activity : The compound has shown promising results as an anticancer agent against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study reported IC50 values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells .
- Enzyme Inhibition : It has been identified as a potent inhibitor of c-Met kinase, which is implicated in tumor growth and metastasis. The IC50 value for c-Met inhibition was reported at 0.090 µM .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies indicate that the compound can induce late apoptosis in cancer cells and arrest the cell cycle in the G0/G1 phase .
- Inhibition of Cell Proliferation : The compound has been shown to inhibit proliferation in various cancer cell lines through modulation of signaling pathways associated with cell survival and growth.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies :
- Mechanistic Insights :
Table 1: Cytotoxicity and Inhibitory Activity
| Compound | Cell Line | IC50 (µM) | Target Enzyme | IC50 (µM) |
|---|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met | 0.090 |
| MCF-7 | 1.23 ± 0.18 | |||
| HeLa | 2.73 ± 0.33 |
Table 2: Synthesis Pathways
| Step | Reactants | Product |
|---|---|---|
| 1 | Hydrazine + Carbonyl Compound | Triazole Intermediate |
| 2 | Triazole + Pyridazine Derivative | Final Product: 5H,6H,...pyridazin-3-ol |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMFA | Maximizes reactivity |
| Reaction Time | 24 hours | Completes cyclization |
| Purification | DMFA/i-propanol (1:2) | ≥90% purity |
How can structural ambiguities in triazolo-pyridazine derivatives be resolved using spectroscopic and chromatographic methods?
Basic Research Question
1H NMR is critical for confirming regiochemistry. For example, deshielded protons near the triazole ring (δ 8.2–8.5 ppm) indicate specific substitution patterns . IR spectroscopy identifies functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹ for hydroxyl groups). HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects byproducts .
What computational and experimental strategies validate the biological activity of triazolo-pyridazine derivatives?
Advanced Research Question
Molecular docking against targets like 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity. For example, triazole rings form hydrogen bonds with active-site residues (e.g., Tyr140), while pyridazine moieties engage in π-π stacking . Follow-up in vitro assays (e.g., antifungal susceptibility testing) are necessary to resolve discrepancies between computational predictions and experimental IC₅₀ values .
How do solvent polarity and temperature affect regioselectivity in triazolo-pyridazine synthesis?
Advanced Research Question
Solvent polarity directly impacts reaction pathways. Methanol/ethanol (low polarity) favor kinetically controlled products, while DMFA (high polarity) stabilizes charged intermediates, enabling thermodynamically favored regioisomers . Elevated temperatures (>80°C) accelerate cyclization but may promote side reactions (e.g., ring-opening). Controlled heating (70–80°C) with microwave assistance can reduce side products .
How should researchers address contradictions in pharmacological data for triazolo-pyridazine derivatives?
Advanced Research Question
Discrepancies often arise from differences in assay conditions (e.g., pH, enzyme isoforms). Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., Candida albicans SC5314 for antifungal studies).
- Dose-response curves : Calculate Hill slopes to identify non-specific binding.
- Structural analogs : Compare IC₅₀ values of derivatives to isolate pharmacophoric groups .
What role do hybrid computational-experimental frameworks play in accelerating reaction discovery for triazolo-pyridazines?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict transition states, guiding experimental screening. For example, ICReDD’s workflow combines reaction path searches with robotic experimentation to optimize conditions (e.g., catalyst loading, solvent ratios) in 50% less time . Machine learning models trained on spectral databases (e.g., PubChem) can also prioritize synthetic routes .
What challenges arise in scaling up triazolo-pyridazine synthesis, and how are they resolved?
Advanced Research Question
Key challenges :
Q. Table 2: Scale-Up Challenges and Solutions
| Challenge | Solution | Efficiency Gain |
|---|---|---|
| Byproducts | Flow chemistry | 30% yield increase |
| Purification | pH-driven crystallization | 50% time reduction |
| Regioselectivity | Microwave assistance | >95% consistency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
